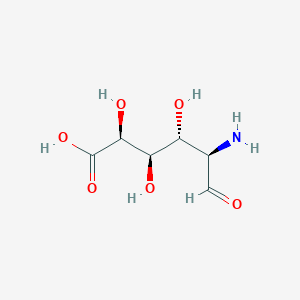
2-Amino-2-deoxygalacturonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-deoxygalacturonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Role in Lipopolysaccharides
Lipopolysaccharide Composition : GalNAcA has been identified as a critical component of the lipopolysaccharides (LPS) from various bacterial strains, including Pseudomonas aeruginosa and Shigella sonnei. In these organisms, GalNAcA is believed to play an essential role in the structural integrity and function of the LPS, particularly in the O-antigenic specificity of the polysaccharide chains .
Glycomimetics Development
Glycomimetics : The unique structure of GalNAcA allows it to be utilized in the synthesis of glycomimetics, which are molecules designed to mimic carbohydrate structures. These compounds can inhibit carbohydrate-protein interactions, making them valuable in drug design for targeting various biological processes .
- Case Study : Research has demonstrated that derivatives of GalNAcA can be modified to enhance their biological activity. For instance, sugar amino acids have been employed to create libraries of glycomimetics that exhibit potent inhibitory effects on carbohydrate-binding proteins, which are crucial in numerous disease mechanisms .
Peptidomimetics Applications
Peptidomimetics : GalNAcA can also serve as a scaffold for designing peptidomimetics. These compounds mimic the structure and function of peptides while offering increased stability and bioavailability. The incorporation of GalNAcA into peptide structures can induce specific secondary conformations, enhancing their therapeutic potential .
- Case Study : A study highlighted the synthesis of cyclic peptides incorporating GalNAcA that exhibited antimicrobial properties against both Gram-negative and Gram-positive bacteria. These findings suggest that GalNAcA-based peptidomimetics could lead to new classes of antibiotics .
Biomedical Research
Potential Therapeutic Uses : The applications of GalNAcA extend into biomedical research, where it is being explored for its potential roles in immunology and cancer therapy. The ability to modify its structure allows researchers to tailor its interactions with biological targets.
- Research Findings : Studies have indicated that modifications to GalNAcA can enhance its immunogenic properties, potentially leading to new vaccine adjuvants or targeted therapies for cancer treatment .
Synthesis Strategies
Synthetic Approaches : The development of GalNAcA derivatives involves various synthetic strategies, including solid-phase synthesis and microwave-assisted methods. These techniques facilitate the rapid generation of diverse libraries of compounds for screening against biological targets .
化学反応の分析
Glycosylation Reactions
GalNAcA participates in stereoselective glycosylation to form antigenic polysaccharides. The amino group at C2 significantly influences reaction pathways:
SN2-Type Glycosylation
-
Mechanism : Protected GalNAcA donors (e.g., 2,4-dinitrobenzenesulfonyl [DNs]-protected derivatives) undergo β-selective glycosylation via SN2-like displacement. The electron-withdrawing DNs group stabilizes intermediates (glycosyloxyisochromenylium or contact ion pairs), favoring β-configuration .
-
Example : C(2)-DNsNH-protected selenoglycosides react with nucleophiles (O-, N-, C-) in the presence of Sc(OTf)₃, yielding 1,2-trans glycosaminyl bonds .
Nickel-Catalyzed α-Glycosylation
-
Conditions : Ni(cod)₂/PhCO₂H catalytic system enables α-selective glycosylation (77–87% yield).
-
Key Factors : Ligand electronics and benzylidene protecting groups modulate stereoselectivity .
| Reaction Type | Catalyst/Activator | Selectivity | Yield |
|---|---|---|---|
| SN2 β-Glycosylation | Sc(OTf)₃ | β (1,2-trans) | 37–78% |
| Nickel-Catalyzed | Ni(cod)₂/PhCO₂H | α (1,2-cis) | 77–87% |
Protection and Deprotection Strategies
The amino and carboxylic acid groups require selective protection for synthetic applications:
Amino Group Protection
-
DNs Protection : Enhances β-selectivity in glycosylation by stabilizing zwitterionic intermediates .
-
Benzylidene Protection : Facilitates nickel-catalyzed α-glycosylation; removal via hydrogenolysis restores free amino groups .
Carboxylic Acid Modifications
-
Esterification : Methyl or benzyl esters stabilize the carboxylate during glycosylation.
-
Reduction : Limited data suggest potential reduction to 2-amino-2-deoxygalactitol derivatives under hydrogenation .
Polysaccharide Assembly
GalNAcA is integral to O-antigenic polysaccharides in Pseudomonas aeruginosa and Bordetella pertussis:
Linkage Patterns
-
Core Structure : Branched trisaccharides (e.g., 4-O-(α-D-GlcNAc)-6-O-(α-D-GalNAcA)-D-Glc) are common in LPS .
-
Biosynthetic Role : Acts as a glycosyl acceptor in enzymatic pathways, forming α(1→3) or β(1→4) linkages .
Antigenic Determinants
-
Immunogenicity : The amino group’s spatial arrangement contributes to antibody recognition in Staphylococcus aureus and Citrobacter freundii LPS .
Derivatization of the Amino Group
The C2-amino group undergoes functionalization to produce bioactive analogs:
Acylation
-
Acetylation : Forms 2-acetamido derivatives, mimicking natural Vi-antigens .
-
Alanylation : In Pseudomonas LPS, alanine conjugates (GalNAla) enhance structural diversity .
Azidation
-
Azidochlorination : Reacts with glycals to form 2-azido glycosyl chlorides, enabling "click chemistry" applications .
Stability and Side Reactions
-
Acid Hydrolysis : Stable under mild acidic conditions (4 M HCl, 100°C), but prolonged exposure degrades the glycosidic bond .
-
Tautomerism : In basic conditions, imidic acid formation may lead to side products like N-(1,1-dihydroxy-2-iminoethyl)amide .
Key Research Findings
特性
CAS番号 |
14307-17-6 |
|---|---|
分子式 |
C6H11NO6 |
分子量 |
193.15 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |
InChIキー |
BBWFIUXRDWUZMZ-RSJOWCBRSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
異性体SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N |
正規SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
同義語 |
2-amino-2-deoxy-L-galacturonic acid 2-amino-2-deoxygalacturonic acid 2-amino-2-deoxygalacturonic acid, (L)-isomer aminogalacturnoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















